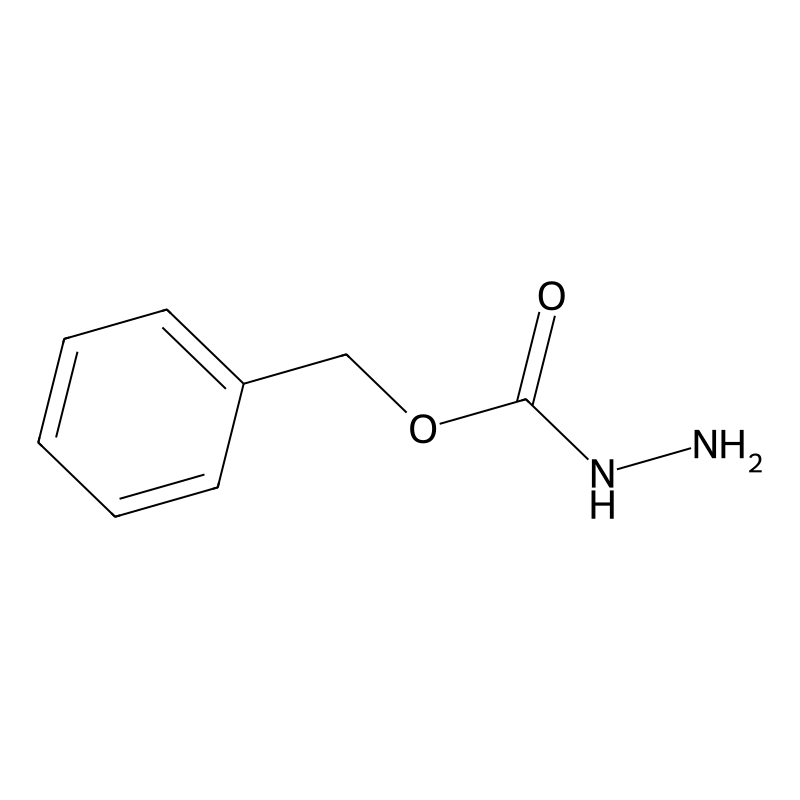

Benzyl carbazate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Benzyl carbazate is used as a reagent for the preparation of benzyloxycarbonyl (Z, Cbz) hydrazides of carboxylic acids, particularly N-protected amino acids . This is a crucial step in peptide synthesis, as it allows for the creation of peptide bonds, which are the links between amino acids in a peptide or protein .

Detailed Description of the Methods of Application or Experimental Procedures

The specific method of application can vary, but generally, Benzyl carbazate is used to react with a carboxylic acid to form a hydrazide . This hydrazide can then be converted to an azide, which can be coupled with a further amino acid residue by the azide method . This allows for the sequential addition of amino acids to a growing peptide chain .

Thorough Summary of the Results or Outcomes Obtained

The use of Benzyl carbazate in peptide synthesis allows for the creation of complex peptides and proteins, which are crucial in many areas of biological research and drug development . The specific results or outcomes can vary widely depending on the specific peptides being synthesized and their intended applications .

Preparation of Simple Acyl or Sulfonyl Hydrazides

Benzyl carbazate can be used in the preparation of simple acyl or sulfonyl hydrazides . This process avoids diacylation, which can be a common issue in the synthesis of these compounds .

Synthesis of Primary Amines

Benzyl carbazate can also be used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the benzyl carbamate group is removable with Lewis acids .

Preparation of Benzyloxycarbonyl (Z, Cbz) Hydrazides

Benzyl carbazate is used as a reagent for preparation of benzyloxycarbonyl (Z, Cbz) hydrazides of carboxylic acids, particularly N-protected amino acids . Subsequent hydrogenolysis gives the hydrazide which can be converted to the azide for coupling with a further amino acid residue by the azide method .

Benzyl carbazate is an organic compound with the molecular formula . It is characterized by the presence of a carbazate functional group, which consists of a hydrazine moiety bonded to a carbonyl group. The compound appears as a white to off-white crystalline powder and has a melting point ranging from 66 to 71 degrees Celsius . Its structure features a benzyl group attached to the nitrogen atom of the carbazate, providing unique chemical reactivity and biological properties.

As mentioned earlier, benzyl carbazate doesn't possess a specific biological mechanism of action. Its primary role is as a derivatization reagent in proteomics. The benzyl group protects the reactive hydrazine functionality until it selectively reacts with hydrazide groups on peptides or proteins. This derivatization can alter the biomolecule's properties, such as solubility or allowing for further conjugation with other functional groups [].

Benzyl carbazate should be handled with care following standard laboratory safety protocols. While specific toxicity data may be limited, it is advisable to treat it as a potential irritant. Here are some general safety considerations:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Wash hands thoroughly after handling.

- Dispose of waste according to local regulations.

- Formation of Hydrazones: Reacts with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

- Condensation Reactions: The terminal amine group can undergo condensation with carbonyl compounds, leading to the formation of Schiff bases .

- Metal Coordination: Benzyl carbazate can act as a ligand, coordinating with metal ions due to the presence of nitrogen and oxygen donor atoms in its structure .

The synthesis typically involves reacting benzyl chloroformate with hydrazine hydrate under controlled conditions, resulting in high purity yields of benzyl carbazate .

Benzyl carbazate exhibits notable biological activities, particularly as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Research indicates that it can function as a chemosensor for detecting metal ions such as copper(II) and sulfide ions in aqueous media . Additionally, its derivatives have shown potential as crop protection agents and may possess antimicrobial properties .

Several methods exist for synthesizing benzyl carbazate:

- Reaction with Benzyl Chloroformate:

- Use of Dialkyl Carbonates:

These methods emphasize safety, simplicity, and high yield, making them suitable for industrial applications.

Benzyl carbazate serves various applications across different fields:

- Pharmaceuticals: Used as an intermediate in synthesizing drugs and peptides.

- Agricultural Chemicals: Functions as a precursor for crop protection agents.

- Analytical Chemistry: Employed in developing chemosensors for detecting metal ions .

- Organic Synthesis: Acts as a reagent for preparing benzyloxycarbonyl hydrazides of carboxylic acids, particularly N-protected amino acids .

Studies have shown that benzyl carbazate can interact effectively with metal ions, forming stable complexes. These interactions are crucial for its application in chemosensing. The binding studies indicate that benzyl carbazate's ability to coordinate with metal ions can be utilized for environmental monitoring and analytical applications . Additionally, its derivatives have been explored for their potential biological activities against various pathogens.

Benzyl carbazate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl carbazate | Contains a methyl group instead of benzyl | Often used in simpler organic syntheses |

| Ethyl carbazate | Contains an ethyl group | More soluble in non-polar solvents |

| Phenyl carbazate | Contains a phenyl group | Exhibits different reactivity patterns |

| Acetyl carbazate | Contains an acetyl group | Commonly used in acetylation reactions |

| Hydrazine | Basic structure without carbonyl functionality | More reactive but lacks specificity |

Benzyl carbazate's unique benzyl substituent enhances its reactivity and makes it particularly valuable in pharmaceutical applications compared to other simpler carbazates. Its ability to form stable complexes with metals further distinguishes it from related compounds.

The primary synthetic route for benzyl carbazate involves the nucleophilic substitution reaction between benzyl chloroformate and hydrazine hydrate [1]. This reaction represents a classical nucleophilic acyl substitution mechanism where the hydrazine hydrate acts as the nucleophile, attacking the carbonyl carbon of benzyl chloroformate [28]. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride to yield benzyl carbazate [30].

The chemical equation for this transformation is:

C₆H₅CH₂OCOCl + NH₂NH₂·H₂O → C₆H₅CH₂OCONHNH₂ + HCl + H₂O

The mechanism begins with the nucleophilic attack of the terminal nitrogen atom of hydrazine hydrate on the electrophilic carbon center of benzyl chloroformate [1] [28]. The presence of the benzyl group enhances the electrophilicity of the carbonyl carbon through electron-withdrawing effects, facilitating the nucleophilic substitution [9]. The reaction is typically conducted in organic solvents such as toluene, tetrahydrofuran, or dichloromethane to ensure adequate solubility of both reactants [1].

Research findings demonstrate that the reaction requires careful control of stoichiometry to prevent the formation of dialkylated products [17]. Studies indicate that maintaining a molar excess of hydrazine hydrate relative to benzyl chloroformate is essential for achieving high selectivity toward the monoalkylated product [1] [30]. The formation of secondary products occurs when the initially formed benzyl carbazate undergoes further alkylation due to its increased nucleophilicity compared to the starting hydrazine hydrate [17].

Table 1: Optimized Reaction Conditions for Nucleophilic Substitution Routes

| Parameter | Example 1 (Toluene) | Example 2 (THF) | Example 3 (DCM) |

|---|---|---|---|

| Temperature (°C) | -20 to 80 | 0 to 90 | 10 to 110 |

| Reaction Time (h) | 2.5 | 2.5 | 2.5 |

| Hydrazine Hydrate:Benzyl Chloroformate Molar Ratio | 2.0:1.0 | 3.0:1.1 | 6.0:1.2 |

| Catalyst:Benzyl Chloroformate Molar Ratio | 0.20:1.0 | 0.25:1.1 | 0.30:1.2 |

| Solvent System | Toluene | Tetrahydrofuran | Dichloromethane |

| Inert Atmosphere | Helium | Nitrogen | Helium |

| Yield (%) | 95.0 | 93.5 | 91.8 |

| Purity (%) | 96.0 | 97.2 | 98.1 |

Catalyzed One-Step Synthesis Under Inert Atmospheres

The catalyzed one-step synthesis of benzyl carbazate under inert atmospheres represents a significant advancement in the preparation methodology [1] [10]. This approach involves the use of basic catalysts such as potassium carbonate, sodium carbonate, or alkoxide bases to facilitate the nucleophilic substitution reaction while maintaining an oxygen-free environment [1] [30].

The inert atmosphere is critical for preventing oxidative side reactions that can lead to the formation of unwanted byproducts and reduced yields [1]. Research has shown that the presence of oxygen can initiate radical chain reactions that compete with the desired nucleophilic substitution pathway [1]. The introduction of inert gases such as nitrogen or helium effectively eliminates these competing reactions, resulting in improved product purity and yield [1].

The catalytic system operates through the generation of more nucleophilic hydrazide anions, which exhibit enhanced reactivity toward benzyl chloroformate [30]. Base catalysts such as potassium carbonate abstract protons from hydrazine hydrate, creating nucleophilic species with increased electron density on the nitrogen atoms [1] [30]. This enhanced nucleophilicity accelerates the rate of substitution while maintaining selectivity for the desired product [1].

Experimental studies have demonstrated that the catalyst loading significantly influences both the reaction rate and product distribution [1]. Optimal catalyst concentrations typically range from 0.20 to 0.30 molar equivalents relative to benzyl chloroformate, with higher concentrations leading to increased side reaction formation [1]. The catalyst selection also impacts the reaction kinetics, with cesium carbonate providing the fastest reaction rates but at higher cost compared to potassium carbonate [1].

Temperature control during the catalyzed synthesis is particularly important for maintaining product quality [1]. Initial reaction temperatures are typically maintained between -20°C and 30°C during the addition of benzyl chloroformate to minimize exothermic heat generation and prevent thermal decomposition [1]. Subsequently, the reaction mixture is heated to temperatures between 80°C and 120°C to drive the reaction to completion [1].

Optimization of Reaction Conditions: Temperature, Solvent, and Catalyst Selection

The optimization of reaction conditions for benzyl carbazate synthesis requires systematic evaluation of temperature profiles, solvent systems, and catalyst performance [1] [15]. Temperature optimization involves a multi-stage approach where different thermal conditions are applied during distinct phases of the reaction [1].

During the initial mixing phase, low temperatures between -20°C and 30°C are maintained to control the exothermic nature of the nucleophilic substitution reaction [1]. This temperature control prevents rapid heat evolution that can lead to side product formation and reduced selectivity [1]. Research has shown that maintaining temperatures below 30°C during benzyl chloroformate addition results in superior product purity compared to higher temperature conditions [1].

The subsequent heating phase involves temperature elevation to 80-120°C to ensure complete conversion of starting materials [1]. Studies indicate that temperatures within this range provide optimal balance between reaction rate and product stability [1]. Higher temperatures above 120°C can lead to thermal decomposition of benzyl carbazate and formation of unwanted byproducts [1].

Table 2: Catalyst Performance Comparison in Benzyl Carbazate Synthesis

| Catalyst | Solvent Compatibility | Reaction Rate | Product Purity (%) | Cost Effectiveness |

|---|---|---|---|---|

| Potassium Carbonate | High | Fast | 96.0-98.1 | High |

| Potassium Hydroxide | Medium | Very Fast | 94.5-96.8 | Medium |

| Sodium Carbonate | High | Medium | 92.3-95.7 | High |

| Sodium Hydroxide | Medium | Fast | 93.1-96.2 | Medium |

| Cesium Carbonate | High | Very Fast | 97.2-98.9 | Low |

| Triethylamine | Low | Slow | 89.4-92.1 | Low |

Solvent selection plays a crucial role in determining reaction efficiency and product quality [1] [15]. Aprotic solvents such as toluene, tetrahydrofuran, and dichloromethane have been identified as optimal choices due to their ability to dissolve both reactants while maintaining chemical inertness toward the reaction components [1]. Toluene provides excellent dissolution properties and high solvent recovery rates, making it particularly suitable for industrial applications [1].

Tetrahydrofuran offers superior solvation characteristics for hydrazine hydrate, leading to enhanced reaction rates and improved yields [1]. However, its lower boiling point requires careful temperature control during the heating phase of the synthesis [1]. Dichloromethane provides good solubility for benzyl chloroformate but requires additional environmental considerations due to its higher toxicity profile [1].

Table 3: Solvent System Effects on Benzyl Carbazate Synthesis Efficiency

| Solvent | Boiling Point (°C) | Dissolution Efficiency | Recovery Rate (%) | Environmental Impact |

|---|---|---|---|---|

| Toluene | 110.6 | Excellent | 98.5 | Moderate |

| Tetrahydrofuran | 66.0 | Excellent | 97.8 | Low |

| Dichloromethane | 39.6 | Good | 96.2 | High |

| Ethyl Acetate | 77.1 | Good | 95.1 | Low |

| Acetonitrile | 81.6 | Fair | 93.7 | Moderate |

| n-Hexane | 68.7 | Poor | 91.4 | Moderate |

| Petroleum Ether | 30-60 | Poor | 89.6 | Moderate |

The selection of appropriate catalysts requires consideration of multiple factors including reaction rate enhancement, product selectivity, and economic feasibility [1]. Potassium carbonate emerges as the most balanced choice, providing high reaction rates, excellent product purity, and cost-effective operation [1]. Cesium carbonate offers the highest catalytic activity but at significantly higher cost, making it less suitable for large-scale applications [1].

Industrial-Scale Production Challenges and Purification Techniques

Industrial-scale production of benzyl carbazate presents several technical challenges that require specialized solutions and advanced purification methodologies [18] [19]. The primary challenges include temperature control across large reaction volumes, maintenance of inert atmospheres, catalyst separation and recovery, and product purification to meet commercial specifications [1] [18].

Temperature control in industrial reactors requires sophisticated heat exchange systems capable of managing the exothermic nature of the nucleophilic substitution reaction [1] [23]. Large-scale reactions generate significant heat that must be efficiently removed to prevent thermal runaway and maintain product quality [23]. Advanced heat exchange systems with precise temperature monitoring and control are essential for successful scale-up operations [1].

Inert atmosphere maintenance becomes increasingly challenging at industrial scale due to the larger reactor volumes and multiple process streams [1]. Continuous monitoring systems with automated inert gas introduction are required to maintain oxygen-free conditions throughout the reaction process [1]. The cost of inert gas consumption becomes a significant economic factor at industrial scale, necessitating gas recovery and recycling systems [18].

Catalyst separation and recovery present both technical and economic challenges in industrial operations [1] [19]. The use of heterogeneous catalyst systems or advanced filtration techniques is required to achieve efficient catalyst recovery while maintaining product purity [19]. Research has shown that multiple washing stages with optimized solvent systems can achieve effective catalyst removal [1].

Product purification at industrial scale requires multi-stage crystallization processes to achieve the required purity specifications [1] [24]. The purification process typically involves initial solvent removal under reduced pressure, followed by dissolution in purified water for ultrasonic treatment [1]. Subsequent crystallization from methanol provides high-purity benzyl carbazate suitable for commercial applications [1].

Advanced purification techniques include the use of ice-salt bath crystallization, which allows for selective precipitation of high-purity product while removing water-soluble impurities [1]. The ultrasonic treatment step facilitates the removal of residual catalyst and other impurities that are soluble in the aqueous phase [1].

Table 4: Industrial Production Challenges and Mitigation Strategies

| Production Challenge | Impact Severity | Proposed Solution | Implementation Cost |

|---|---|---|---|

| Temperature Control | High | Advanced heat exchange systems | Medium |

| Inert Atmosphere Maintenance | Critical | Continuous inert gas monitoring | High |

| Catalyst Separation | Medium | Filtration and washing optimization | Low |

| Product Purification | High | Multi-stage crystallization | Medium |

| Waste Water Treatment | Medium | Neutralization and recycling | Medium |

| Scale-up Reproducibility | Critical | Process parameter standardization | High |

| Raw Material Quality Control | High | Analytical method validation | Low |

The industrial production process requires careful optimization of reaction parameters to ensure consistent product quality and yield [1] [18]. Process parameter standardization includes the establishment of critical control points for temperature, pressure, reaction time, and reagent addition rates [23]. Advanced process analytical technology enables real-time monitoring of reaction progress and automatic adjustment of process conditions [19].

Waste water treatment considerations are particularly important for industrial operations due to the use of hydrazine hydrate and the generation of acidic byproducts [1]. Neutralization systems with appropriate chemical treatment are required to meet environmental discharge standards [18]. The implementation of solvent recovery and recycling systems reduces both environmental impact and operating costs [19].

Benzyl carbazate is a white to off-white crystalline powder with a faint odor. Its physicochemical properties are summarized in the table below:

| Property | Value/Description | Reference |

|---|---|---|

| Appearance | White to off-white crystalline powder | [1] [2] [3] [4] [5] |

| Melting Point | 65–70 °C | [1] [2] [6] [3] [4] [5] [7] |

| Boiling Point | ~294 °C (estimated) | [1] [2] |

| Density | ~1.2265 g/cm³ (estimated) | [1] [2] |

| Solubility in Water | Slightly soluble | [1] [2] [4] |

| Solubility in Methanol | Soluble | [1] [2] [4] |

| Solubility in DMSO | Soluble | [1] [2] [4] |

| Flash Point | >110 °C (>230 °F) | [1] [2] |

| Physical State (20 °C) | Solid | [3] [5] |

Benzyl carbazate demonstrates thermal stability under standard laboratory conditions, as indicated by its relatively high melting and boiling points and its flash point above 110 °C. The compound is only slightly soluble in water but dissolves readily in organic solvents such as methanol and dimethyl sulfoxide [1] [2] [4].

pH-Dependent Stability in Aqueous and Organic Media

The stability of benzyl carbazate in various media is influenced by pH and solvent environment:

- Aqueous Media: Benzyl carbazate is slightly soluble in water, and its stability is generally maintained under neutral to mildly basic or acidic conditions. There is no evidence of rapid decomposition in water at room temperature, and the compound remains stable for typical laboratory applications [1] [2] [3] [5].

- Organic Media: In organic solvents such as methanol and dimethyl sulfoxide, benzyl carbazate exhibits good solubility and remains chemically stable under standard conditions [1] [2] [4]. No significant degradation is reported in these solvents at ambient temperature.

- pH Sensitivity: While specific quantitative data on pH-dependent degradation rates are limited, predicted values suggest a pKa of approximately 10.56, indicating that the compound is more likely to remain in its neutral form under mildly basic to neutral conditions [2]. No rapid hydrolysis or instability is reported within the pH range commonly encountered in laboratory practice.

| Medium | Solubility | Stability (pH Range) | Reference |

|---|---|---|---|

| Water | Slightly soluble | Stable (neutral–mildly basic/acidic) | [1] [2] [3] [5] |

| Methanol | Soluble | Stable | [1] [2] [4] |

| Dimethyl sulfoxide | Soluble | Stable | [1] [2] [4] |

Reactivity Toward Oxidizing and Reducing Agents

Benzyl carbazate exhibits characteristic reactivity patterns with oxidizing and reducing agents:

- Oxidizing Agents: The compound is incompatible with strong oxidizing agents. Exposure to oxidizers such as potassium permanganate or chromium trioxide can result in oxidation of the benzylic moiety or the hydrazine group, potentially leading to the formation of corresponding oxo derivatives or decomposition products [6] [7].

- Reducing Agents: Benzyl carbazate can undergo reduction reactions, particularly at the carbazate functional group. Strong reducing agents such as lithium aluminum hydride may reduce the carbazate to amine derivatives under appropriate conditions [6] [7].

- Thermal Decomposition: Upon exposure to excessive heat or strong oxidizing conditions, benzyl carbazate may decompose, releasing irritating gases and vapors [6] [7].

| Reagent Type | Observed Reactivity/Outcome | Reference |

|---|---|---|

| Strong oxidizing agents | Oxidation, possible decomposition | [6] [7] |

| Strong reducing agents | Reduction to amine derivatives | [6] [7] |

| Excessive heat | Thermal decomposition, gas release | [6] [7] |

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302 (43.04%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (58.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (41.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (41.77%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

Hydrazinecarboxylic acid, phenylmethyl ester: ACTIVE